Cas no 2138523-29-0 (5-(5-amino-2-methylphenyl)furan-2-carbaldehyde)

5-(5-Amino-2-methylphenyl)furan-2-carbaldehyde is a specialized aromatic aldehyde compound featuring both furan and substituted phenyl moieties. Its molecular structure, incorporating an amino group and a formyl functionality, makes it a versatile intermediate in organic synthesis, particularly for the development of heterocyclic compounds and pharmaceutical agents. The presence of reactive sites allows for selective modifications, enabling applications in fine chemical and medicinal chemistry research. The compound’s stability under standard conditions and well-defined reactivity profile enhance its utility in multi-step synthetic routes. It is commonly employed in the preparation of complex molecules, including potential bioactive derivatives.
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde structure
2138523-29-0 structure
Product name:5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
CAS No:2138523-29-0
MF:C12H11NO2
Molecular Weight:201.221243143082
CID:5872649
PubChem ID:165896963

5-(5-amino-2-methylphenyl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
    • 2138523-29-0
    • EN300-1141858
    • インチ: 1S/C12H11NO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-7H,13H2,1H3
    • InChIKey: HXMJCQMGBLASTC-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=CC=C1C1C=C(C=CC=1C)N

計算された属性

  • 精确分子量: 201.078978594g/mol
  • 同位素质量: 201.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 56.2Ų

5-(5-amino-2-methylphenyl)furan-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1141858-0.5g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1141858-10g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1141858-1g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
1g
$743.0 2023-10-26
Enamine
EN300-1141858-0.25g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1141858-1.0g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0
1g
$743.0 2023-05-25
Enamine
EN300-1141858-5.0g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0
5g
$2152.0 2023-05-25
Enamine
EN300-1141858-0.05g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1141858-0.1g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1141858-5g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1141858-2.5g
5-(5-amino-2-methylphenyl)furan-2-carbaldehyde
2138523-29-0 95%
2.5g
$1454.0 2023-10-26

5-(5-amino-2-methylphenyl)furan-2-carbaldehyde 関連文献

5-(5-amino-2-methylphenyl)furan-2-carbaldehydeに関する追加情報

Introduction to 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde (CAS No. 2138523-29-0)

5-(5-amino-2-methylphenyl)furan-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2138523-29-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a unique structural motif that has garnered considerable attention from the scientific community due to its potential applications in drug discovery and material science. The compound combines a furan ring with an aromatic amine-substituted benzene ring, linked by a carbonyl group at the 2-position of the furan, which provides a versatile platform for further functionalization.

The structural composition of 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde makes it an intriguing candidate for exploring novel synthetic pathways and biological activities. The presence of both an aldehyde group and an amino group on the aromatic system allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and metal-catalyzed coupling reactions. These properties have made the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

In recent years, there has been growing interest in furan-based derivatives due to their broad spectrum of biological activities. Furan rings are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them attractive scaffolds for medicinal chemistry. The specific substitution pattern in 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde, with an amino group at the 5-position of the benzene ring and a methyl group at the 2-position, further enhances its potential as a pharmacophore. This arrangement can influence both electronic and steric properties, allowing for fine-tuning of biological activity.

One of the most compelling aspects of 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The aldehyde functionality can participate in reductive amination or condensation reactions with various nucleophiles, while the amino group can engage in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the construction of biaryl systems or other complex architectures that are prevalent in many drug molecules.

The pharmaceutical industry has been particularly keen on exploring heterocyclic compounds due to their inherent biological activity and metabolic stability. 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde fits well within this trend, as it can serve as a precursor for synthesizing novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential roles in inhibiting specific enzymes or interacting with biological targets. Preliminary studies suggest that modifications to the aromatic system or the furan ring can modulate activity significantly, offering opportunities for structure-activity relationship (SAR) studies.

Advances in computational chemistry have also facilitated the exploration of 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde as a lead compound. Molecular modeling techniques allow researchers to predict binding modes and interactions with biological targets, thereby guiding synthetic efforts more efficiently. This integration of computational methods with traditional synthetic approaches has accelerated the discovery process in medicinal chemistry. For example, virtual screening can identify potential derivatives with enhanced affinity or selectivity before experimental synthesis is undertaken.

The synthesis of 5-(5-amino-2-methylphenyl)furan-2-carbaldehyde itself presents interesting challenges due to its complex structural features. While several synthetic routes have been reported, optimizing yield and purity remains crucial for industrial applications. Recent methodologies have focused on green chemistry principles, employing catalytic systems that minimize waste and energy consumption. Such approaches align with broader trends in sustainable chemistry, ensuring that valuable intermediates like this one can be produced responsibly.

In conclusion,5-(5-amino-2-methylphenyl)furan-2-carbaldehyde (CAS No. 2138523-29-0) represents a promising compound with significant potential in pharmaceutical research and organic synthesis. Its unique structural features and reactivity make it a versatile building block for developing new bioactive molecules. As research continues to uncover novel applications and synthetic strategies, this compound is likely to remain a cornerstone in the quest for innovative therapeutic agents.

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